![molecular formula C9H13BrSi B6307625 Bromomethyl-dimethyl-phenylsilane CAS No. 22655-93-2](/img/structure/B6307625.png)
Bromomethyl-dimethyl-phenylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromomethyl-dimethyl-phenylsilane (BMDMS) is an organosilane compound that is used in a variety of synthetic and research applications. It is a colorless liquid with a pungent odor and is highly flammable. It is composed of a bromine atom, two methyl groups, and a phenyl group bonded to a silicon atom. BMDMS has a wide range of uses in organic synthesis, as well as in scientific research applications.
Scientific Research Applications
Bromomethyl-dimethyl-phenylsilane is widely used in scientific research applications due to its ability to form stable complexes with a variety of transition metals. It is often used as a ligand in organometallic complexes and as a reagent for the synthesis of organosilicon compounds. Bromomethyl-dimethyl-phenylsilane has also been used in the synthesis of polymers and in the synthesis of organosilicon compounds for use in organic electronics.
Mechanism of Action
Bromomethyl-dimethyl-phenylsilane forms stable complexes with transition metals through the formation of Si-C bonds. The bromine atom of Bromomethyl-dimethyl-phenylsilane can also act as a Lewis acid, allowing it to form complexes with other Lewis bases. In addition, Bromomethyl-dimethyl-phenylsilane can act as a nucleophile, allowing it to react with electrophiles.
Biochemical and Physiological Effects
Bromomethyl-dimethyl-phenylsilane has been shown to be non-toxic in animal studies, with no evidence of acute or chronic toxicity. It has also been shown to have no mutagenic or teratogenic effects. Bromomethyl-dimethyl-phenylsilane is not known to be carcinogenic or to cause reproductive or developmental toxicity.
Advantages and Limitations for Lab Experiments
Bromomethyl-dimethyl-phenylsilane is a relatively inexpensive and easy to use reagent for synthetic and research applications. It is also relatively stable and can be stored for extended periods of time. However, Bromomethyl-dimethyl-phenylsilane is highly flammable and should be handled with caution.
Future Directions
In the future, Bromomethyl-dimethyl-phenylsilane may be used in the synthesis of more complex organosilicon compounds, such as polymers and organosilicon nanomaterials. It may also be used as a reagent in the synthesis of complex organometallic complexes. In addition, Bromomethyl-dimethyl-phenylsilane may be used to develop new methods for the synthesis of organosilicon compounds, such as the use of catalytic processes. Finally, Bromomethyl-dimethyl-phenylsilane may be used in the development of new materials for use in organic electronics.
Synthesis Methods
Bromomethyl-dimethyl-phenylsilane can be synthesized using a variety of methods. One of the most common methods involves the reaction between dimethylphenylsilane and bromine. This reaction can be conducted in an inert atmosphere, such as nitrogen or argon, at temperatures of up to 150°C. The reaction typically yields a solution of Bromomethyl-dimethyl-phenylsilane in an organic solvent, such as toluene.
properties
IUPAC Name |
bromomethyl-dimethyl-phenylsilane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrSi/c1-11(2,8-10)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUABCRQJQQPFNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CBr)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90503934 |
Source
|
Record name | (Bromomethyl)(dimethyl)phenylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90503934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Bromomethyl)(dimethyl)phenylsilane | |
CAS RN |
22655-93-2 |
Source
|
Record name | (Bromomethyl)(dimethyl)phenylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90503934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.